N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 1177275-84-1
VCID: VC2810408
InChI: InChI=1S/C13H19N3S/c1-9-7-11-12(8-10(9)2)17-13(15-11)14-5-6-16(3)4/h7-8H,5-6H2,1-4H3,(H,14,15)
SMILES: CC1=CC2=C(C=C1C)SC(=N2)NCCN(C)C
Molecular Formula: C13H19N3S
Molecular Weight: 249.38 g/mol

N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

CAS No.: 1177275-84-1

Cat. No.: VC2810408

Molecular Formula: C13H19N3S

Molecular Weight: 249.38 g/mol

* For research use only. Not for human or veterinary use.

N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine - 1177275-84-1

Specification

CAS No. 1177275-84-1
Molecular Formula C13H19N3S
Molecular Weight 249.38 g/mol
IUPAC Name N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Standard InChI InChI=1S/C13H19N3S/c1-9-7-11-12(8-10(9)2)17-13(15-11)14-5-6-16(3)4/h7-8H,5-6H2,1-4H3,(H,14,15)
Standard InChI Key XDGXQOPLCZXTTH-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)SC(=N2)NCCN(C)C
Canonical SMILES CC1=CC2=C(C=C1C)SC(=N2)NCCN(C)C

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Identification

N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine possesses a distinctive molecular structure that combines aromatic and aliphatic components. The compound's core consists of a benzothiazole ring system, with methyl substituents at positions 5 and 6 of the benzene portion. Attached to the 2-position of the thiazole ring is a flexible ethane-1,2-diamine chain, which terminates with a dimethylamino group. This structural arrangement can be represented by the SMILES notation: CC1=CC2=C(C=C1C)SC(=N2)NCCN(C)C. The compound's IUPAC name is N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine, reflecting this structural arrangement. It is uniquely identified by its CAS registry number 1177275-84-1 and its standard InChIKey XDGXQOPLCZXTTH-UHFFFAOYSA-N, which serves as a fixed-length character representation of the compound for database searches and cross-referencing.

PropertyValueNotes
Molecular FormulaC13H19N3SContains carbon, hydrogen, nitrogen, and sulfur atoms
Molecular Weight249.38 g/molCalculated based on atomic weights
CAS Number1177275-84-1Unique identifier for chemical substances
IUPAC NameN-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamineSystematic chemical name
Standard InChIInChI=1S/C13H19N3S/c1-9-7-11-12(8-10(9)2)17-13(15-11)14-5-6-16(3)4/h7-8H,5-6H2,1-4H3,(H,14,15)Character representation of chemical structure
Standard InChIKeyXDGXQOPLCZXTTH-UHFFFAOYSA-NHashed version of InChI for database searches
SMILESCC1=CC2=C(C=C1C)SC(=N2)NCCN(C)CSimplified line notation describing chemical structure
Physical StateLikely solid (predicted)Based on similar benzothiazole derivatives
Functional GroupsBenzothiazole, secondary amine, tertiary amineKey structural elements

Chemical Reactivity and Stability

The chemical reactivity of N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is largely determined by its functional groups and electronic structure. The benzothiazole core typically demonstrates aromatic stability, making it resistant to many chemical transformations under mild conditions. The secondary amine connecting the benzothiazole to the ethane chain represents a potentially reactive site, capable of participating in various reactions including acylation, alkylation, and coordination with metal ions. The tertiary amine terminus (dimethylamino group) can act as a nucleophile and a base in appropriate reaction conditions, and can also coordinate with metals or participate in quaternization reactions. The presence of methyl groups at positions 5 and 6 of the benzothiazole ring may influence the electron density distribution across the aromatic system, potentially affecting the reactivity of the heterocyclic portion of the molecule. Under extreme conditions such as strong oxidizing environments, the sulfur atom in the thiazole ring might be susceptible to oxidation to sulfoxide or sulfone derivatives.

Synthesis and Production Methods

Purification and Characterization Techniques

Following synthesis, purification of N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is essential to obtain a high-purity product suitable for research applications. Common purification techniques for such compounds include recrystallization from appropriate solvent systems, column chromatography using silica gel or other stationary phases, and in some cases, preparative high-performance liquid chromatography (HPLC). The choice of purification method depends on the specific impurities present and the required purity level. Characterization of the purified compound typically involves a combination of analytical techniques including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), mass spectrometry, infrared (IR) spectroscopy, and elemental analysis. These techniques provide complementary information about the compound's structure and purity. NMR spectroscopy would reveal the chemical environment of protons and carbons in the molecule, while mass spectrometry would confirm its molecular weight and potentially provide information about its fragmentation pattern. IR spectroscopy would help identify functional groups such as amines and aromatic rings, and elemental analysis would confirm the elemental composition.

Biological and Pharmacological Activities

Structure-Activity Relationships

Structure-activity relationships (SARs) are crucial for understanding how structural modifications affect the biological activities of compounds. In the case of benzothiazole derivatives, several structural features have been identified as important for their biological activities. The benzothiazole core itself serves as a pharmacophore in many bioactive compounds, with its planar structure enabling interactions with various biological targets. The position and nature of substituents on the benzothiazole ring can significantly influence activity and selectivity. In N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, the methyl groups at positions 5 and 6 may affect the electron density distribution across the ring system, potentially enhancing certain types of interactions with biological targets. The dimethylethane-1,2-diamine moiety introduces flexibility and additional interaction points through its nitrogen atoms. Comparison with structurally related compounds, such as those with different substituent patterns or positions on the benzothiazole ring, could provide valuable insights into the structural requirements for specific biological activities, potentially guiding the design of optimized derivatives with enhanced properties.

Comparative Analysis with Related Compounds

Structural Analogues and Derivatives

Several structurally related compounds appear in the search results, providing an opportunity for comparative analysis with N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine. One such analog is N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, which differs only in the position of one methyl group (4,6 vs. 5,6) . This seemingly minor change in substitution pattern can potentially lead to significant differences in physical properties, chemical reactivity, and biological activities due to altered electronic and steric effects. Another related compound is N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, which replaces the methyl groups with fluorine atoms at positions 4 and 6 . Fluorine substitution typically enhances metabolic stability and can dramatically alter a compound's electronic properties and lipophilicity. A third analog is N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, which features a single chloro substituent at position 4. The presence of chlorine, with its electron-withdrawing nature and size, would influence the compound's electronic distribution, reactivity, and potential biological interactions differently from methyl-substituted analogs.

Comparative Properties and Activities

Table 2: Comparison of N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine with Related Compounds

PropertyN'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamineN'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamineN'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamineN'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
CAS Number1177275-84-11105188-33-71105188-23-51105195-39-8
Molecular FormulaC13H19N3SC13H19N3SC11H13F2N3SC11H14ClN3S
Molecular Weight249.38 g/mol249.38 g/mol257.3 g/molNot reported in results
Key Structural FeatureMethyl groups at positions 5 and 6Methyl groups at positions 4 and 6Fluoro groups at positions 4 and 6Chloro group at position 4
Expected Electronic EffectElectron-donating via inductive effectElectron-donating, asymmetric distributionElectron-withdrawing via inductive effectElectron-withdrawing via inductive and resonance effects
Predicted LipophilicityModerateModerateLower than methyl analogsModerate to high
Reference

Comparing these compounds reveals how subtle structural differences can potentially lead to significant variations in properties and activities. The isomeric compounds N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine and N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine share the same molecular formula and weight but differ in the position of one methyl group . This positional isomerism would affect the electron density distribution across the benzothiazole ring, potentially leading to differences in chemical reactivity and biological recognition. The fluoro-substituted analog would exhibit different electronic properties due to the strong electron-withdrawing nature of fluorine, potentially enhancing certain types of biological interactions while diminishing others . Similarly, the chloro-substituted variant would display unique properties due to chlorine's size and electronic characteristics. These comparative analyses highlight the importance of substitution patterns in determining the properties and potential applications of benzothiazole derivatives.

Applications and Research Directions

Future Research Opportunities

The limited information available on N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine points to numerous opportunities for future research. Comprehensive characterization of its physical, chemical, and spectroscopic properties would provide a solid foundation for understanding its behavior in various conditions and applications. Systematic evaluation of its biological activities, including antimicrobial, antifungal, anticancer, and other potential therapeutic effects, would help determine its value as a lead compound in drug discovery. Structure-activity relationship studies involving N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine and structurally related compounds could yield valuable insights into the importance of specific structural features for biological activity, guiding the design of optimized derivatives. Development of efficient and scalable synthesis methods would facilitate further research by ensuring adequate supply of the compound for various studies. Investigation of potential applications beyond pharmaceuticals, such as in materials science or catalysis, could unveil unexpected uses for this compound. Such multifaceted research approaches would contribute to a more comprehensive understanding of N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine and its place within the broader context of benzothiazole chemistry.

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